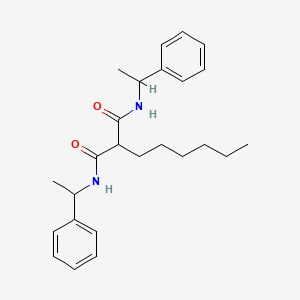
2-hexyl-N,N'-bis(1-phenylethyl)propanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hexyl-N,N’-bis(1-phenylethyl)propanediamide is a complex organic compound characterized by its unique molecular structure. This compound contains 63 atoms, including 34 hydrogen atoms, 25 carbon atoms, 2 nitrogen atoms, and 2 oxygen atoms
Métodos De Preparación
The synthesis of 2-hexyl-N,N’-bis(1-phenylethyl)propanediamide typically involves a multi-step process. The synthetic routes and reaction conditions can vary, but generally, the preparation involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include hexylamine, phenylethylamine, and propanediamide.
Reaction Conditions: The reaction conditions often involve the use of solvents such as ethanol or methanol, and the reactions are carried out under controlled temperatures and pressures.
Catalysts: Catalysts such as palladium or platinum may be used to facilitate the reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
2-hexyl-N,N’-bis(1-phenylethyl)propanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule. Common reagents for substitution reactions include halogens and alkylating agents.
Hydrolysis: Hydrolysis reactions involve the breaking of chemical bonds in the presence of water, leading to the formation of smaller fragments or new compounds.
Aplicaciones Científicas De Investigación
2-hexyl-N,N’-bis(1-phenylethyl)propanediamide has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions and as a building block for the synthesis of more complex molecules.
Biology: In biological research, it is studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: In industrial applications, it is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 2-hexyl-N,N’-bis(1-phenylethyl)propanediamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to changes in their activity or function. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
2-hexyl-N,N’-bis(1-phenylethyl)propanediamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
N,N’-bis(1-phenylethyl)propanediamide: This compound lacks the hexyl group, which may result in different chemical properties and applications.
2-hexyl-N,N’-bis(1-phenylethyl)butanediamide: This compound has a butane backbone instead of a propane backbone, leading to variations in its chemical behavior.
2-hexyl-N,N’-bis(1-phenylethyl)ethanediamide: This compound has an ethane backbone, which may affect its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C25H34N2O2 |
|---|---|
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
2-hexyl-N,N'-bis(1-phenylethyl)propanediamide |
InChI |
InChI=1S/C25H34N2O2/c1-4-5-6-13-18-23(24(28)26-19(2)21-14-9-7-10-15-21)25(29)27-20(3)22-16-11-8-12-17-22/h7-12,14-17,19-20,23H,4-6,13,18H2,1-3H3,(H,26,28)(H,27,29) |
Clave InChI |
LAZUKGYTJHECKL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C(=O)NC(C)C1=CC=CC=C1)C(=O)NC(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E,5E)-2,5-bis[(4-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B11711947.png)



![(2E)-3-(2-nitrophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B11711968.png)
![N-[(E)-(4-methylphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11711970.png)

![2-ethoxy-4-[(E)-[2-(9H-purin-6-yl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B11711979.png)



![N'-[(E)-(4-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11712003.png)

![(3-Chloropropyl)(methyl)bis[(propan-2-yl)oxy]silane](/img/structure/B11712017.png)
